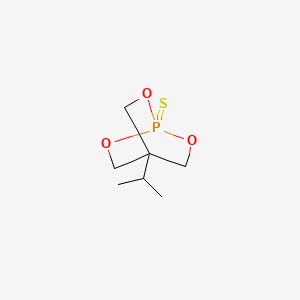

4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide

Descripción

4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide (hereafter referred to as the target compound) is a bicyclic organophosphorus compound characterized by a rigid cage structure. Its core consists of a phosphorus atom at the bridgehead, bonded to a sulfur atom, and substituted with an isopropyl group at the 4-position. This compound belongs to a broader class of bicyclic phosphates and thiophosphates, which are notable for their diverse applications in flame retardancy, neuroscience research, and agrochemicals .

Synthesis of such compounds typically involves Williamson ether reactions or nucleophilic substitution, as seen in related derivatives like 4-tert-butyl-3-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide (TBIPPS), which is prepared via multi-step routes from diethyl tert-butylmalonate .

Propiedades

IUPAC Name |

4-propan-2-yl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O3PS/c1-6(2)7-3-8-11(12,9-4-7)10-5-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYOWJAKNCNKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12COP(=S)(OC1)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O3PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199466 | |

| Record name | Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51486-56-7 | |

| Record name | Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051486567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The principal synthetic approach to this compound involves the reaction between 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol and phosphorus pentasulfide (P₂S₅). This reaction facilitates the formation of the bicyclic phosphorothioate ester by introducing the sulfur atom into the phosphorus center and closing the bicyclic ring system.

The general reaction scheme is:

$$

\text{C}7\text{H}{13}\text{O}3\text{P} + \text{P}2\text{S}5 \rightarrow \text{C}7\text{H}{13}\text{O}3\text{PS} + \text{by-products}

$$

Key parameters include:

- Temperature: Controlled heating typically between 80–120 °C to promote ring closure without decomposition.

- Solvent: Non-protic solvents such as tetrahydrofuran (THF) or toluene are preferred to avoid hydrolysis.

- Reaction Time: Several hours (4–12 h) depending on scale and conditions.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.

This method ensures the formation of the bicyclic structure with the sulfur atom bonded to phosphorus, yielding the target phosphabicyclo compound.

Industrial Production Methods

Industrial scale synthesis follows similar chemistry but optimizes parameters for yield, purity, and scalability:

- Continuous flow reactors may be used to improve heat transfer and reaction control.

- Pressure control to manage volatile intermediates.

- Solvent recycling and purification steps to minimize waste.

- Catalyst or additive optimization to enhance selectivity and reduce by-products.

These modifications allow for efficient production of this compound on a commercial scale.

Summary Table of Preparation Methods

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol, P₂S₅ | Same, with bulk procurement |

| Reaction Temperature | 80–120 °C | Optimized, possibly higher with pressure |

| Solvent | THF, toluene | Same or greener solvents |

| Atmosphere | Nitrogen or argon | Inert atmosphere, controlled environment |

| Reaction Time | 4–12 hours | Continuous flow, shorter residence time |

| Yield | Moderate to high | High, optimized for purity |

| Purification | Chromatography or recrystallization | Industrial crystallization, distillation |

Supporting Research Findings

Structural Confirmation

X-ray crystallography studies on related bicyclic phosphates confirm the bicyclic framework and phosphorus coordination environment. For example, analogous compounds such as 1-oxo-4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane have been structurally characterized, validating the bicyclic phosphite/phosphorothioate ring system.

Reaction Mechanism Insights

The reaction with phosphorus pentasulfide likely proceeds via initial phosphorylation of the diol, followed by intramolecular cyclization and sulfur incorporation at the phosphorus center to form the phosphabicyclo ring with a sulfide substituent.

Related Synthetic Analogues

Synthesis of related bicyclic phosphites and phosphabicyclo compounds has been reported using similar diol precursors and phosphorus reagents, supporting the general synthetic strategy for this class of compounds.

Notes on Purification and Characterization

- Purification is typically achieved by recrystallization or column chromatography, depending on scale.

- Characterization includes NMR spectroscopy (especially $$^{31}P$$ NMR), IR spectroscopy to confirm P=S bond, and mass spectrometry.

- X-ray crystallography is used for definitive structural confirmation.

Análisis De Reacciones Químicas

Types of Reactions

4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield phosphoric acid derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Nucleophiles: Alcohols, amines.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Oxidation: Sulfoxides, sulfones.

Substitution: Phosphoric acid esters.

Hydrolysis: Phosphoric acid derivatives.

Aplicaciones Científicas De Investigación

4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Materials Science: Incorporated into polymers to enhance flame retardancy and thermal stability.

Biology and Medicine: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mecanismo De Acción

The mechanism of action of 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s ability to undergo oxidation and substitution reactions also contributes to its reactivity and potential biological activity.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The target compound is compared below with structurally related bicyclic phosphorus esters, focusing on substituents, heteroatoms (O vs. S), and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Effects : Bulky groups like isopropyl or tert-butyl enhance thermal stability via steric hindrance, making them suitable for high-temperature applications (e.g., flame retardants) . Hydroxymethyl groups (as in PEPA) improve char-forming ability but increase hydrophilicity, limiting polymer compatibility .

- Heteroatom Influence : Sulfide derivatives (e.g., target compound, TBIPPS) exhibit distinct electronic properties compared to oxides. Sulfur’s lower electronegativity may reduce polarity, enhancing hydrophobicity and altering biological activity .

Performance in Flame Retardancy

Bicyclic phosphorus esters are widely used as intumescent flame retardants (IFRs).

Table 2: Flame Retardant Performance

- Mechanistic Insights : PBPP’s superior performance is attributed to its symmetrical structure and stereohindrance, which stabilize the char layer during combustion . The target compound’s sulfide group could theoretically enhance compatibility with hydrophobic polymers like polypropylene, though experimental data are lacking.

Actividad Biológica

4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that incorporates phosphorus and sulfur atoms along with oxygen. Its molecular weight is approximately 208.22 g/mol, and it is classified under several alternative names including 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane .

| Property | Value |

|---|---|

| Molecular Formula | C7H13O3PS |

| Molecular Weight | 208.22 g/mol |

| CAS Registry Number | 51486-56-7 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzyme systems and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to metabolic pathways that are crucial for cell proliferation.

- Receptor Modulation : It may function as a modulator for GABA(A) receptors, which are integral in neurotransmission and have implications in treating neurological disorders .

Case Studies

Several studies have reported on the biological effects of related compounds within the bicyclic phosphonate class:

- Neuroprotective Effects : Research indicates that bicyclic phosphonates can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing excitotoxicity in neuronal cells .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties against a range of pathogens, suggesting potential applications in developing new antibiotics .

Research Findings

Recent investigations into the pharmacological profiles of bicyclic phosphonates reveal several critical findings:

- Increased Solubility : The incorporation of the bicyclic structure has been linked to enhanced solubility and bioavailability compared to traditional phenolic compounds.

- Metabolic Stability : Modifications in the structure lead to improved metabolic stability, making these compounds more suitable for therapeutic use .

Q & A

Basic Question: What are the optimal spectroscopic and crystallographic methods to characterize 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide?

Answer:

For structural elucidation, combine X-ray crystallography (single-crystal XRD) with multinuclear NMR (¹H, ¹³C, ³¹P). XRD provides unambiguous bond lengths, angles, and torsion angles, as demonstrated in related bicyclic phosphate derivatives (monoclinic space group P2₁/c, a = 5.8884 Å, b = 19.440 Å, c = 12.469 Å, β = 100.614°, V = 1402.8 ų) . For NMR, prioritize high-field instruments (≥400 MHz) to resolve overlapping signals in the bicyclic framework. Key ¹³C NMR shifts for analogous compounds range between 104–121 ppm for oxygenated carbons and 110–120 ppm for phosphorus-proximal carbons . Use ³¹P NMR to confirm sulfide formation (expected δ ~100–120 ppm, distinct from oxide analogs).

Table 1: Representative crystallographic parameters from analogous compounds

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 5.8884 |

| b (Å) | 19.440 |

| c (Å) | 12.469 |

| β (°) | 100.614 |

| V (ų) | 1402.8 |

| Z | 4 |

Basic Question: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. static crystal structures). Methodologically:

Cross-validate with DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) and compare NMR chemical shifts (GIAO method) to experimental data.

Variable-temperature NMR : Probe conformational flexibility by observing signal splitting or broadening at low temperatures.

Synchrotron XRD : Enhance resolution of electron density maps to detect subtle structural deviations .

For example, torsional angles like C2–C3–C4–C7 (177.82° in crystal) may differ in solution due to steric strain, altering NMR shifts .

Advanced Question: What computational strategies are effective for studying reaction pathways involving this bicyclic phosphorus sulfide?

Answer:

Adopt a hybrid quantum mechanics/molecular mechanics (QM/MM) approach:

Reaction path search : Use the AFIR (Artificial Force-Induced Reaction) method to identify transition states and intermediates .

Solvent effects : Apply COSMO-RS to model solvation, critical for sulfide reactivity.

Non-covalent interactions : Analyze NCI (Non-Covalent Interaction) plots to assess steric effects from the isopropyl group.

For mechanistic studies, combine ab initio molecular dynamics (AIMD) with experimental kinetics. ICReDD’s workflow integrates computed activation barriers with high-throughput screening to prioritize synthetic routes .

Advanced Question: How can factorial design optimize the synthesis of this compound?

Answer:

Implement a 2³ factorial design to assess:

- Factors : Reaction temperature (80–120°C), stoichiometry (1:1–1:2 P:S precursor), catalyst loading (0–5 mol%).

- Responses : Yield, purity (HPLC), and reaction time.

Use ANOVA to identify significant factors. For example, in analogous sulfides, excessive catalyst loading (>3 mol%) led to side-product formation (e.g., disulfides) . Post-optimization, apply response surface methodology (RSM) to refine conditions.

Basic Question: What are the key considerations for ensuring thermal stability during storage and handling?

Answer:

Monitor decomposition onset via differential scanning calorimetry (DSC). For bicyclic phosphorus sulfides, decomposition typically occurs >200°C. Store under inert gas (Ar/N₂) at ≤−20°C to prevent hydrolysis. Characterize degradation products using LC-MS; common byproducts include phosphoric acids and cyclic sulfoxides .

Advanced Question: How can AI-driven tools enhance experimental design for derivatives of this compound?

Answer:

Leverage generative AI models (e.g., GPT-Chem) to propose novel derivatives with targeted properties (e.g., increased lipophilicity for drug delivery). Train models on databases of bicyclic phosphorus compounds, incorporating electronic parameters (HOMO/LUMO energies) and steric descriptors (Tolman cone angles). Validate predictions with automated high-throughput experimentation platforms .

Basic Question: What are the critical bond angles and torsional parameters defining the bicyclic framework?

Answer:

Key parameters from crystallographic studies of analogous compounds include:

- Bond angles : C–O–P (~108–110°), O–P–S (~105–115°).

- Torsional angles : O3–C8–C9–C10 (−172.94°) and C8–C9–C10–O4 (~109.7°) .

These angles dictate ring strain and reactivity. Deviations >5° suggest structural instability.

Advanced Question: How can researchers reconcile discrepancies between solid-state (XRD) and solution-phase (NMR) structural data?

Answer:

Dynamic NMR : Characterize ring-flipping or pseudorotation in solution.

MAS NMR : Use magic-angle spinning solid-state NMR to compare solution and solid-state ³¹P environments.

MD simulations : Perform 100-ns molecular dynamics trajectories to model conformational flexibility .

For example, the isopropyl group’s rotational freedom in solution may reduce symmetry, splitting NMR signals absent in XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.